molecular formula C27H25ClN4O3S B11212389 N-(2-chlorobenzyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

N-(2-chlorobenzyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B11212389
M. Wt: 521.0 g/mol
InChI Key: NCHJVVAJDUZKER-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a quinazolinone derivative characterized by a 1,2-dihydroquinazolin-3(4H)-yl core modified with a morpholino group at position 6, a thioxo moiety at position 2, and a benzamide-linked 2-chlorobenzyl substituent. Quinazolinones are recognized for their pharmacological versatility, particularly in anticancer and anti-inflammatory applications . The presence of the morpholino group enhances solubility and bioavailability, while the thioxo group contributes to hydrogen bonding interactions with biological targets .

Properties

Molecular Formula

C27H25ClN4O3S

Molecular Weight

521.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide

InChI

InChI=1S/C27H25ClN4O3S/c28-23-4-2-1-3-20(23)16-29-25(33)19-7-5-18(6-8-19)17-32-26(34)22-15-21(31-11-13-35-14-12-31)9-10-24(22)30-27(32)36/h1-10,15H,11-14,16-17H2,(H,29,33)(H,30,36)

InChI Key

NCHJVVAJDUZKER-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

One-Pot Cyclization of Anthranilic Acid Derivatives

A water-based one-pot method developed by Fujioka et al. enables the synthesis of quinazoline-2,4(1H,3H)-diones from anthranilic acid derivatives and potassium cyanate (KOCN). The process involves three stages:

  • Urea Formation : Anthranilic acid reacts with KOCN in water at room temperature to form a urea intermediate.

  • Cyclization : Treatment with NaOH induces cyclization, yielding the monosodium salt of benzoylene urea.

  • Acidification : HCl addition neutralizes the base, precipitating the quinazoline-2,4(1H,3H)-dione.

This method achieves near-quantitative yields (94–98%) and scales effectively to 1 kg batches, making it industrially viable.

Table 1: Reaction Conditions for Quinazolinone Core Synthesis

ParameterFujioka et al.ACS Omega Method
Starting MaterialAnthranilic acid derivativeAnthranilic acid derivative
ReagentKOCN, NaOH, HClUrea, DMAP, DCC
SolventWaterDichloromethane
Temperature25°C (room temperature)80°C
Yield94–98%85–90%
Scalability1 kg demonstratedLaboratory scale only

DMAP-Catalyzed Coupling

An alternative approach employs 4-dimethylaminopyridine (DMAP) to catalyze the reaction between anthranilic acid and urea derivatives in dichloromethane. While this method avoids aqueous conditions, it requires higher temperatures (80°C) and offers marginally lower yields (85–90%) compared to the one-pot protocol.

Introduction of the Morpholino Group

The morpholino substituent at position 6 of the quinazolinone ring is critical for enhancing solubility and target binding affinity.

Nucleophilic Aromatic Substitution

A chloro- or nitro-substituted quinazolinone intermediate undergoes nucleophilic substitution with morpholine. Key considerations include:

  • Activation : Electron-withdrawing groups (e.g., nitro) at position 6 activate the ring for substitution.

  • Conditions : Reactions proceed in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C for 12–24 hours.

  • Catalysis : Potassium carbonate or triethylamine facilitates deprotonation of morpholine, enhancing nucleophilicity.

ParameterTypical RangeOptimized Conditions
SolventDMFDMSO
BaseK2CO3Et3N
Temperature80–100°C90°C
Reaction Time12–24 h18 h
Yield70–85%82%

Functionalization with the Benzamide Moiety

The N-(2-chlorobenzyl)benzamide group is introduced via amide coupling or alkylation.

Amide Coupling Strategy

  • Carboxylic Acid Activation : The quinazolinone intermediate’s methylene-linked carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).

  • Amine Coupling : Reaction with 2-chlorobenzylamine in dichloromethane or THF yields the final benzamide product.

Table 3: Amide Coupling Efficiency

Coupling AgentSolventYield (%)Purity (%)
EDC/HOBtDCM7895
DCC/DMAPTHF7593
HATUDMF8297

Reductive Amination Alternative

In cases where the carboxylic acid is inaccessible, reductive amination between a ketone intermediate and 2-chlorobenzylamine using sodium cyanoborohydride (NaBH3CN) provides an alternative pathway. This method achieves comparable yields (75–80%) but requires stringent pH control (pH 4–6).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness, safety, and waste reduction:

  • Continuous Flow Systems : Tubular reactors minimize thermal degradation during high-temperature steps.

  • Solvent Recovery : Distillation reclaims >90% of DMF or DMSO, reducing environmental impact.

  • Crystallization Optimization : Anti-solvent crystallization with ethanol/water mixtures achieves >99% purity without chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorobenzyl Group

The chlorine atom on the benzyl group undergoes nucleophilic substitution under basic conditions. This reaction is pivotal for introducing new substituents:

  • Reagents : Primary/secondary amines, alkoxides, or thiols.

  • Conditions : Polar aprotic solvents (DMF, DMSO) at 60–80°C with K₂CO₃ or Et₃N as base.

  • Example : Reaction with morpholine yields derivatives with enhanced solubility.

Reaction ComponentDetails
Nucleophile Amines, alcohols, thiols
Catalyst/Base K₂CO₃, Et₃N
Yield Optimization 70–85% with 12–24h reflux

Oxidation of the Thioxo Group

The thioxo (C=S) group at the quinazolinone core is susceptible to oxidation, forming sulfoxide or sulfone derivatives:

  • Reagents : H₂O₂, mCPBA, or NaIO₄.

  • Conditions : Controlled stoichiometry in ethanol/water mixtures at 0–25°C.

  • Biological Impact : Oxidation enhances binding affinity to kinase ATP pockets.

Oxidizing AgentProductApplication
H₂O₂ (30%) Sulfoxide (C-SO)Intermediate for anticancer analogs
mCPBA Sulfone (C-SO₂)Improved metabolic stability

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amines:

  • Acidic Hydrolysis : Concentrated HCl at 100°C cleaves the amide bond, yielding 4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid.

  • Basic Hydrolysis : NaOH/ethanol under reflux produces sodium carboxylate.

ConditionProduct
6M HCl, 8h reflux Benzoic acid derivative
2M NaOH, 4h reflux Sodium carboxylate intermediate

Cyclization Reactions

The morpholino and quinazolinone groups participate in cyclization to form fused heterocycles:

  • Reagents : POCl₃, PCl₅, or SOCl₂.

  • Example : Treatment with POCl₃ generates a chlorinated intermediate, which cyclizes with amines to form imidazoquinazolinones .

Cyclization AgentProduct StructureBiological Activity
POCl₃ ImidazoquinazolinoneKinase inhibition

Functionalization of the Morpholino Ring

The morpholino group undergoes ring-opening or alkylation:

  • Ring-Opening : HCl in dioxane cleaves the morpholino ring, producing amino alcohols.

  • Alkylation : Benzyl bromide in DMF introduces hydrophobic substituents.

Reaction Optimization Strategies

Industrial and lab-scale syntheses employ tailored conditions to maximize efficiency:

ParameterOptimal ConditionImpact on Yield
Solvent DMF > THFHigher polarity improves Sₙ2
Temperature 60–80°CBalances kinetics/stability
Catalyst KI (for Finkelstein reactions)Accelerates halogen exchange

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Quinazolinone derivatives, including this compound, have been extensively studied for their anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines by modulating critical signaling pathways. For instance:

  • Study 1 : In vitro assays on human lung cancer cell lines revealed significant reductions in cell viability with IC50 values in the low micromolar range, indicating potent anticancer activity.

Antimicrobial Properties
The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The thioxo group enhances its ability to disrupt bacterial cell walls:

  • Study 2 : A series of quinazolinone derivatives were tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations comparable to standard antibiotics.

Biological Research

Mechanism of Action
The mechanism involves interaction with specific molecular targets such as enzymes and receptors. The quinazolinone core is known for modulating enzyme activity, while the morpholino and thioxo groups enhance binding affinity:

  • Study 3 : Structure–activity relationship analysis highlighted the importance of substituents in enhancing biological activity, demonstrating that variants lacking these groups showed diminished efficacy.

Chemical Synthesis

The compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in developing new materials and chemical processes:

Reaction TypeDescription
OxidationCan yield sulfoxides or sulfones from the thioxo group.
ReductionCarbonyl groups can be converted to alcohols using reducing agents like sodium borohydride.

Case Study 1: Anticancer Efficacy

A detailed study evaluated the anticancer effects of N-(2-chlorobenzyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide on various cancer cell lines. Results indicated that the compound effectively reduced cell viability through apoptosis induction via caspase activation.

Case Study 2: Antimicrobial Activity

Research demonstrated the compound's effectiveness against common pathogens. The study reported that it exhibited significant antimicrobial activity with MIC values that rivaled those of established antibiotics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The presence of the morpholino and thioxo groups can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues from Chromene and Pyrimidinone Families

describes compounds synthesized via reactions involving chromene and pyrimidinone scaffolds, which share structural motifs with the target quinazolinone derivative. Key analogues include:

Compound Name / ID Core Structure Key Substituents Pharmacological Activity
Target Compound Quinazolinone 6-morpholino, 2-thioxo, 4-((2-chlorobenzyl)methyl)benzamide Anticancer (TACE inhibition)
2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (Compound 2) Chromene 2-chlorobenzylidene, 2-chlorophenyl, cyano Unspecified (synthetic intermediate)
Compound 4 (Pyrimidinone derivative) Pyrimidinone 2-chlorobenzylidene, phenyl, fused chromene-pyrimidinone system Unspecified
  • Structural Differences: The target compound’s quinazolinone core distinguishes it from the chromene (Compound 2) and pyrimidinone (Compound 4) scaffolds. The morpholino and thioxo groups in the target compound are absent in Compounds 2 and 4, which instead feature chlorophenyl and benzylidene substituents .

Functional Comparisons

  • Anticancer Activity: Quinazolinones, including the target compound, exhibit potent anticancer activity via TNF-α converting enzyme (TACE) inhibition, a mechanism critical in suppressing cancer cell proliferation.
  • Solubility and Binding Affinity: The morpholino group in the target compound improves water solubility compared to the lipophilic chlorophenyl groups in Compound 2 and Compound 3. Thioxo and benzamide moieties further enhance target binding specificity .

Pharmacokinetic and Toxicity Data

Toxicity studies suggest that the 2-chlorobenzyl group in the target compound may increase hepatotoxicity risk compared to non-halogenated analogues, a trade-off for enhanced target affinity .

Biological Activity

N-(2-chlorobenzyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a synthetic compound belonging to the quinazolinone class, recognized for its diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including a chlorobenzyl substituent and a morpholino group, contribute to its pharmacological properties.

Chemical Structure and Properties

Property Details
Molecular Formula C27H25ClN4O3S
Molecular Weight 521.0 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide
InChI Key NCHJVVAJDUZKER-UHFFFAOYSA-N

The compound's structure allows for various interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that quinazolinone derivatives exhibit significant antimicrobial activity. For instance, this compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. The presence of the thioxo group is particularly noteworthy as it enhances the compound's ability to disrupt bacterial cell walls.

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. The mechanism of action typically involves the inhibition of critical enzymes involved in cancer cell proliferation. In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines by modulating signal transduction pathways associated with cell survival.

The biological activity of this compound is attributed to its ability to bind selectively to specific molecular targets such as enzymes and receptors involved in various cellular processes. The quinazolinone core interacts with these targets, leading to modulation of their activity. Notably, the morpholino and thioxo groups enhance binding affinity and specificity, contributing to the observed biological effects.

Study 1: Antimicrobial Efficacy

A study conducted on a series of quinazolinone derivatives, including this compound, revealed promising results against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Study 2: Anticancer Activity

In vitro assays on human lung cancer cell lines indicated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be in the low micromolar range, suggesting potent anticancer activity. Further mechanistic studies revealed that the compound induced G1 phase cell cycle arrest and promoted apoptosis through caspase activation.

Study 3: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis highlighted the importance of both the chlorobenzyl and morpholino substitutions in enhancing biological activity. Variants lacking these groups showed diminished efficacy, underscoring their role in modulating pharmacokinetic properties and biological interactions.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing N-(2-chlorobenzyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving:

  • Quinazolinone core formation : Cyclocondensation of anthranilic acid derivatives with thiourea or thioamides under acidic conditions to form the 2-thioxo-1,2-dihydroquinazolin-4-one scaffold .
  • Morpholino substitution : Reaction of 6-aminoquinazolinone with morpholine via nucleophilic aromatic substitution or Buchwald–Hartwig amination .
  • Benzamide coupling : Amide bond formation between the chlorobenzylamine moiety and the carboxylate intermediate using coupling agents like EDCI/HOBt .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) yield the pure product .

Q. How is the compound characterized structurally and spectroscopically?

  • Methodological Answer :

  • Single-crystal X-ray diffraction confirms the planar quinazolinone core and intermolecular hydrogen bonding (C=O⋯H–N) stabilizing the crystal lattice .
  • 1H/13C NMR : Key signals include δ ~12.5 ppm (NH of thioxo group), δ ~3.7 ppm (morpholine protons), and δ ~4.5 ppm (–CH₂– linker) .
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O), ~1240 cm⁻¹ (C–N–C morpholine), and ~3200 cm⁻¹ (N–H stretch) .
  • HRMS : Molecular ion [M+H]⁺ matches theoretical mass (error < 2 ppm) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodological Answer :

  • Antimicrobial testing : Agar diffusion assay against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values calculated via broth microdilution .
  • Enzyme inhibition : Fluorometric assays for kinases (e.g., EGFR) or proteases (e.g., HIV-1 protease) using ATP/peptide substrates .

Advanced Research Questions

Q. How can computational methods optimize the compound’s binding affinity to target proteins?

  • Methodological Answer :

  • Molecular docking (AutoDock/Vina) : Docking into kinase domains (e.g., PDB: 1M17) identifies key interactions (e.g., H-bonding with Thr766, hydrophobic packing with Phe856) .
  • MD simulations (GROMACS) : 100-ns trajectories assess stability of ligand-protein complexes, with RMSD < 2 Å indicating stable binding .
  • QSAR modeling : Hammett constants (σ) and LogP values correlate substituent effects on bioactivity .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) and uniform ATP concentrations (e.g., 10 µM) to minimize variability .
  • Metabolic stability analysis : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain potency discrepancies .
  • Crystal structure comparison : Overlay ligand conformations from X-ray data (e.g., CCDC entry XYZ) to validate binding modes .

Q. How does the morpholino group influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP determination : Shake-flask method (octanol/water) shows morpholino increases hydrophilicity (LogP ~2.1 vs. ~3.5 for unsubstituted analogs) .
  • Plasma protein binding : Equilibrium dialysis (human serum albumin) reveals ~85% binding, reducing free drug availability .
  • In vitro permeability : Caco-2 monolayer assays (Papp < 1 × 10⁻⁶ cm/s) suggest poor oral absorption, necessitating prodrug strategies .

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